![molecular formula C16H11ClN2OS B6087569 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6087569.png)
5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Overview
Description
5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (CBPT) is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential biological activities. CBPT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antihypertensive and Antiarrhythmic Properties
- Researchers found that derivatives of 5-benzylidene-2-(phenylimino)-thiazolidin-4-one, including the compound , showed promising electrocardiographic, antiarrhythmic, and antihypertensive activities. This was attributed to their calcium ion channel antagonistic properties (Bhalgat et al., 2014).
Anticancer Activity
- A study identified that certain analogs of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) effectively induced apoptosis in cancer cells, but not in normal cells. These compounds showed promise for treating P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).
Antibacterial Activity
- Some derivatives of 5-benzylidene-2-(phenylimino)thiazolidin-4-one exhibited moderate antibacterial activity. This suggests potential for these compounds in antimicrobial applications (Pemawat et al., 2010); (Patil et al., 2011).
Lack of Antidiabetic Activity
- In contrast, a study concluded that some novel thiazolidinone derivatives, including the compound , did not exhibit antidiabetic activity (Singh et al., 2013).
Antimicrobial Properties
- Another study synthesized derivatives of 1,2-bis-[1,3-thiazolidin-3-yl]ethane and found that they exhibited high antibacterial and antifungal activities against various microorganisms (Dawood & Abu-Deif, 2013).
Structural and Biological Characterization
- A recent study provided structural and biological characterization of certain thiazolidinone derivatives, revealing their potential anti-proliferative effect on cancer cell lines (Mushtaque et al., 2022).
Analgesic and Anti-inflammatory Effects
- Pyridine derivatives of thiazolidin-4-ones were synthesized and evaluated for their analgesic and anti-inflammatory effects, showing promising results in certain compounds (Ranga et al., 2013).
properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJPEWUWJQXGMU-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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